molecular formula C9H16 B13555160 1-Ethenyl-4-methylcyclohexane

1-Ethenyl-4-methylcyclohexane

Cat. No.: B13555160
M. Wt: 124.22 g/mol
InChI Key: LPSKSLRGCHZEDL-UHFFFAOYSA-N
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Description

1-Ethenyl-4-methylcyclohexane is an organic compound belonging to the class of cycloalkenes It is characterized by a cyclohexane ring substituted with an ethenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with an appropriate alkyl halide under the presence of a strong base. Another method includes the catalytic hydrogenation of 1-ethynyl-4-methylcyclohexane.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes. Catalysts such as palladium or platinum are employed to facilitate the addition of ethylene to 4-methylcyclohexene under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation reactions can reduce the ethenyl group to an ethyl group, yielding 1-ethyl-4-methylcyclohexane.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, forming halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst

Major Products Formed:

    Oxidation: Epoxides, ketones

    Reduction: 1-Ethyl-4-methylcyclohexane

    Substitution: Halogenated cyclohexanes

Scientific Research Applications

1-Ethenyl-4-methylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethenyl-4-methylcyclohexane exerts its effects depends on the specific reaction or application. In catalytic processes, the compound interacts with the catalyst’s active sites, facilitating the desired chemical transformation. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the catalyst used.

Comparison with Similar Compounds

    1-Ethyl-4-methylcyclohexane: Similar in structure but lacks the ethenyl group.

    4-Methylcyclohexene: Lacks the ethenyl substitution.

    1-Methyl-4-vinylcyclohexane: Contains a vinyl group instead of an ethenyl group.

Uniqueness: 1-Ethenyl-4-methylcyclohexane is unique due to the presence of both an ethenyl and a methyl group on the cyclohexane ring. This dual substitution imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1-ethenyl-4-methylcyclohexane

InChI

InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h3,8-9H,1,4-7H2,2H3

InChI Key

LPSKSLRGCHZEDL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C=C

Origin of Product

United States

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